molecular formula C17H18N2O6 B4053168 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-nitrobenzamide

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-nitrobenzamide

Cat. No.: B4053168
M. Wt: 346.3 g/mol
InChI Key: LKXYWRNCZVTZKF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11648630 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

In the field of polymer science, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-nitrobenzamide derivatives are used as precursors in the synthesis of novel polyimides, exhibiting significant thermal stability and unique properties. Mehdipour-Ataei et al. (2004) demonstrated the synthesis and characterization of thermally stable polyimides using a novel diamine derived from reactions involving 4-aminophenol and 4-nitrobenzoyl chloride, leading to the creation of polymers with enhanced material properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Atmospheric Chemistry

In atmospheric chemistry, research by Lauraguais et al. (2014) explored the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, resulting in the formation of nitroguaiacol isomers. This study provides insights into the atmospheric reactivity of biomass-burning emitted compounds and the formation of secondary organic aerosol, highlighting the environmental implications of such chemical interactions (Lauraguais et al., 2014).

Corrosion Inhibition

The compound's derivatives also find applications in corrosion inhibition. Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, demonstrating their efficacy as corrosion inhibitors for mild steel in acidic environments. The study highlights the influence of electron-withdrawing and electron-donating substituents on the inhibition behavior, providing valuable insights for the development of more effective corrosion inhibitors (Mishra et al., 2018).

Molecular Interaction Modeling

In the realm of molecular structure and interactions, Karabulut et al. (2014) explored the intermolecular interactions and molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide. This research used X-ray diffraction and DFT calculations to assess the influence of intermolecular interactions on molecular geometry, offering insights into the compound's potential for further scientific applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-24-15-6-8-16(9-7-15)25-11-14(20)10-18-17(21)12-2-4-13(5-3-12)19(22)23/h2-9,14,20H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXYWRNCZVTZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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